molecular formula C5H9F3O2 B3080529 4,4,4-Trifluoro-3-methoxy-1-butanol CAS No. 1086277-23-7

4,4,4-Trifluoro-3-methoxy-1-butanol

Cat. No.: B3080529
CAS No.: 1086277-23-7
M. Wt: 158.12 g/mol
InChI Key: WCIMJAJANZOMOX-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methoxy-1-butanol is a specialized fluorinated organic compound that serves as a versatile building block in advanced chemical and pharmaceutical research. The incorporation of the trifluoromethyl group and methoxy moiety into its structure enhances its electronegativity and hydrogen bond formation ability, leading to the generation of more stable and biologically active compounds compared to their non-fluorinated counterparts. Fluorinated compounds like this one are pivotal in the development of novel substances with characteristics of lower toxicity, higher efficacy, and enhanced metabolic stability. Primary Research Applications: This compound is valuable as a key synthetic intermediate in medicinal chemistry, particularly for the development of central nervous system (CNS) inhibitors, immune agents, and other potent pharmaceuticals. Its properties also make it suitable for applications in materials science, including the synthesis of specialized liquid crystal materials and organic conductors for the semiconductor industry. Research Value and Mechanism: The high electronegativity of the fluorine atoms significantly alters the compound's electronic properties and reactivity. This makes it an excellent precursor for designing molecules with stronger biological activity and higher selectivity in drug discovery. Researchers utilize this compound to create more stable and effective target molecules, leveraging its unique physicochemical profile to optimize pharmacology and metabolic stability in small-molecule candidates. Handling and Usage: This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the product's Safety Data Sheet (SDS) and conduct all necessary risk assessments before use in the laboratory.

Properties

IUPAC Name

4,4,4-trifluoro-3-methoxybutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O2/c1-10-4(2-3-9)5(6,7)8/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIMJAJANZOMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-methoxy-1-butanol typically involves the reaction of ethyl trifluoroacetate with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate is then reduced to produce 1-benzyloxy-trifluoro-substituted alkyl, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable reactions using readily available starting materials such as ethyl trifluoroacetate and Grignard reagents. The process is designed to minimize the use of hazardous materials and high-temperature conditions .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-methoxy-1-butanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce various alcohols .

Scientific Research Applications

4,4,4-Trifluoro-3-methoxy-1-butanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methoxy-1-butanol involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The trifluoromethyl group enhances the compound’s ability to form stable complexes, which can affect various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4,4,4-Trifluoro-3-methoxy-1-butanol with two closely related compounds from the literature:

Property This compound 4,4,4-Trifluoro-3-hydroxybutanoic Acid (S)-1 Methyl (R)-4,4,4-Trifluoro-3-hydroxybutanoate
Molecular Formula C₅H₉F₃O₂ C₄H₅F₃O₃ C₅H₇F₃O₃
Functional Groups -OH, -OCH₃, -CF₃ -OH, -COOH, -CF₃ -OH, -COOCH₃, -CF₃
Specific Rotation [α]D Not reported -15.0 (c=6.58, EtOH) +21.0 (c=4.78, CHCl₃)
IR Peaks (cm⁻¹) Inferred: ~3400 (OH), 1100–1250 (C-O) 3460 (OH), 1730 (C=O) 3460 (OH), 1730 (C=O ester)
Elemental Analysis Calc. (C₅H₉F₃O₂): C 38.0%, H 5.7%, F 36.0% Found: C 30.16%, H 3.23%, F 36.0% Not explicitly reported
Key Observations:
  • Functional Groups : The methoxy group in the target compound replaces the carboxylic acid (-COOH) or ester (-COOCH₃) moieties in the analogs, likely reducing acidity and enhancing lipophilicity.
  • Optical Activity: The (S)-hydroxybutanoic acid exhibits negative specific rotation, while its methyl ester derivative shows positive rotation. This suggests that stereochemistry and functional group substitution significantly influence chiroptical properties.
  • Spectroscopy : The hydroxyl group in all compounds contributes to broad IR stretches near 3400 cm⁻¹. The absence of a carbonyl peak in the target compound distinguishes it from the acid and ester analogs.

Physicochemical and Reactivity Trends

  • Stability : The trifluoromethyl group enhances thermal and oxidative stability in all compounds, a trait critical for pharmaceutical or agrochemical applications.
  • Synthetic Utility : The methyl ester analog demonstrates the feasibility of derivatizing the hydroxyl group, suggesting that the target compound could serve as a precursor for further functionalization (e.g., etherification or protection strategies).

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4,4,4-Trifluoro-3-methoxy-1-butanol, and how can intermediates be optimized?

  • Methodological Answer : Synthesis typically involves fluorination and methoxy-group introduction. A plausible route:

Start with 3-methoxy-1-butanol and perform trifluoromethylation using CF₃ reagents (e.g., Togni’s reagent) under inert conditions.

Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride to avoid side reactions during fluorination .

Purify intermediates via column chromatography (hexane/ethyl acetate gradient) to isolate high-purity precursors.

  • Optimization : Monitor reaction progress using <sup>19</sup>F NMR to track fluorination efficiency. Adjust stoichiometry if incomplete conversion is observed.

Q. How should researchers purify this compound to achieve >95% purity?

  • Methodological Answer :

  • Distillation : Use fractional distillation under reduced pressure (e.g., 0.1 mmHg) due to the compound’s volatility.
  • Chromatography : Employ silica gel chromatography with a polar solvent system (e.g., 3:1 hexane/ethyl acetate) to resolve methoxy-containing byproducts .
  • Validation : Confirm purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase).

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>19</sup>F NMR : The methoxy group (~δ 3.3 ppm) and trifluoromethyl (δ -60 to -70 ppm for <sup>19</sup>F) are key markers. Splitting patterns confirm stereochemical integrity .
  • IR Spectroscopy : Look for O-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
  • Mass Spec : ESI-MS in positive mode should show [M+H]<sup>+</sup> at m/z 178.05 (calculated for C₅H₉F₃O₂).

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates with non-fluorinated analogs (e.g., 3-methoxy-1-butanol) in SN2 reactions (e.g., with NaI/acetone).
  • DFT Calculations : Use Gaussian or ORCA to model transition states and assess electronic effects. The CF₃ group stabilizes partial negative charges, slowing nucleophilic attack .

Q. What computational strategies can predict the compound’s physicochemical properties (e.g., logP, solubility)?

  • Methodological Answer :

  • QSPR Models : Train models using descriptors like molar refractivity and topological surface area. Validate against experimental logP (estimated ~1.2) .
  • COSMO-RS : Simulate solubility in solvents (e.g., DMSO, ethanol) via thermodynamic activity coefficients.

Q. How can researchers resolve contradictions in reported melting points or spectral data across literature sources?

  • Methodological Answer :

  • Cross-Validation : Replicate synthesis/purification steps from conflicting studies and characterize products rigorously.
  • Impurity Analysis : Use DSC to detect eutectic mixtures affecting melting points. Compare <sup>19</sup>F NMR shifts to identify trace fluorinated byproducts .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in CNS drug discovery?

  • Methodological Answer :

  • Blood-Brain Barrier (BBB) Permeability : Perform PAMPA-BBB assays using a 10 µM compound solution.
  • Target Binding : Screen against GABA receptors (radioligand displacement assays) due to structural similarity to fluorinated neuroactive alcohols .

Q. How can enantiomers of this compound be separated, given its chiral center?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IG-U column with n-hexane/isopropanol (95:5) at 1 mL/min.
  • Derivatization : Convert to diastereomers via reaction with (R)-Mosher’s acid chloride and separate via standard silica chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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